molecular formula C9H11BrN2O3S B6630942 2-(5-Bromopyridin-3-yl)sulfonyloxazinane

2-(5-Bromopyridin-3-yl)sulfonyloxazinane

Cat. No.: B6630942
M. Wt: 307.17 g/mol
InChI Key: FVIBYNIHMKJEII-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-3-yl)sulfonyloxazinane is a heterocyclic compound that features a bromopyridine moiety attached to a sulfonyloxazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-3-yl)sulfonyloxazinane typically involves the reaction of 5-bromopyridine with suitable sulfonylating agents under controlled conditions. One common method involves the use of sulfonyl chlorides in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-3-yl)sulfonyloxazinane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thiols and sulfides.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-3-yl)sulfonyloxazinane involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, leading to effective inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromopyridine-3-sulfonamide
  • 2-Bromo-3-pyridinol
  • 5-Bromopyridin-3-yl sulfurofluoridate

Uniqueness

2-(5-Bromopyridin-3-yl)sulfonyloxazinane is unique due to its combined bromopyridine and sulfonyloxazinane structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(5-bromopyridin-3-yl)sulfonyloxazinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O3S/c10-8-5-9(7-11-6-8)16(13,14)12-3-1-2-4-15-12/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIBYNIHMKJEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)S(=O)(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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